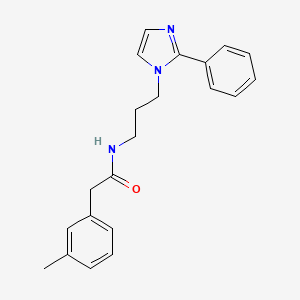
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide is a synthetic compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring, which is crucial for its biological activity due to its ability to interact with various enzymes and receptors.
Biological Activity Overview
Imidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties : Research indicates that imidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Effects : Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole moiety interacts with active sites on enzymes, inhibiting their function. For instance, it may inhibit enzymes involved in microbial cell wall synthesis.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of imidazole derivatives:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder wells diffusion method. Compounds demonstrated significant inhibition zones against bacterial strains, indicating strong antimicrobial potential.
Case Study: Anti-inflammatory Effects
Research published in PMC7893931 highlighted the anti-inflammatory properties of imidazole derivatives. The study demonstrated that these compounds could reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-7-5-8-18(15-17)16-20(25)22-11-6-13-24-14-12-23-21(24)19-9-3-2-4-10-19/h2-5,7-10,12,14-15H,6,11,13,16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFCRCXIOXYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














